molecular formula C20H23FN2O3S B4994499 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide

Cat. No. B4994499
M. Wt: 390.5 g/mol
InChI Key: DFGAEYUFKZPEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-10825 is a piperidinecarboxamide derivative that has been synthesized by researchers to investigate its mechanism of action and potential uses in the field of medicine.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but several scientific research studies have suggested that it acts by inhibiting the activity of specific enzymes. DFP-10825 has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Moreover, DFP-10825 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. In vitro studies have shown that DFP-10825 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, DFP-10825 has been shown to reduce neuropathic pain by inhibiting the activity of MMPs.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC enzymes and MMPs, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. Moreover, DFP-10825 has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, DFP-10825 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research labs. Moreover, DFP-10825 has a low solubility in water, which may affect its bioavailability in some in vivo experiments.

Future Directions

DFP-10825 has several potential future directions for scientific research. One direction is to investigate the use of DFP-10825 in combination with other anti-cancer drugs to enhance its anti-cancer activity. Moreover, future studies could investigate the use of DFP-10825 in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. In addition, future studies could investigate the mechanism of action of DFP-10825 in more detail to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of DFP-10825 involves a multi-step process that includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-fluoroaniline to form the intermediate 2-(2-fluorophenylsulfonamido)-5-methylbenzenesulfonamide. The intermediate is then reacted with piperidine-4-carboxylic acid to form DFP-10825. The synthesis method of DFP-10825 has been reported in several scientific research papers and has been optimized to obtain a high yield of the compound.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications. Several scientific research studies have investigated the use of DFP-10825 in the treatment of cancer, inflammation, and neuropathic pain. DFP-10825 has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. Moreover, DFP-10825 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DFP-10825 has been shown to have a neuroprotective effect by reducing neuropathic pain.

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-14-7-8-15(2)19(13-14)27(25,26)23-11-9-16(10-12-23)20(24)22-18-6-4-3-5-17(18)21/h3-8,13,16H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGAEYUFKZPEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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